Phenyl piperidine-3-carboxylate;hydrochloride
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Overview
Description
Phenyl piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl piperidine-3-carboxylate;hydrochloride typically involves the reaction of piperidine with phenyl carboxylate under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach involves the formation of (thiomethyl)methyl carbenium ion from dimethyl sulfoxide under mild conditions, followed by the reaction with homoallylic amines to generate piperidine derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Phenyl piperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are essential for the establishment of cancers .
Comparison with Similar Compounds
Phenyl piperidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl moiety directly attached to piperidine and exhibit various pharmacological effects, including morphine-like activity.
Pyrrolidine Derivatives: Pyrrolidine is another nitrogen-containing heterocycle used widely in medicinal chemistry for its versatile biological activities.
Conclusion
This compound is a valuable compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an important subject of study in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
119228-22-7 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
phenyl piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2;1H |
InChI Key |
ZJPVBBUVAUDRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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